REACTION_SMILES
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[CH2:21]1[O:22][CH2:23][CH2:24][CH2:25]1.[CH2:8]([Li:9])[CH2:10][CH2:11][CH3:12].[CH3:13][O:14][CH2:15][C:16](=[O:17])[O:18][CH2:19][CH3:20].[CH3:1][c:2]1[s:3][cH:4][c:5]([CH3:7])[n:6]1>>[CH2:1]([c:2]1[s:3][cH:4][c:5]([CH3:7])[n:6]1)[C:16]([CH2:15][O:14][CH3:13])=[O:17]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Li]CCCC
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Name
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CCOC(=O)COC
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)COC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1csc(C)n1
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Name
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Type
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product
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Smiles
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COCC(=O)Cc1nc(C)cs1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |